5-bromo-4-chloro-1H-indole-3-carbaldehyde

Medicinal Chemistry Drug Discovery CNS Penetration

5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS 115666-39-2) is a dihalogenated indole-3-carbaldehyde derivative characterized by the presence of bromine at the 5-position and chlorine at the 4-position of the indole ring. This substitution pattern renders it a versatile and strategic building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
CAS No. 115666-39-2
Cat. No. B13680135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-chloro-1H-indole-3-carbaldehyde
CAS115666-39-2
Molecular FormulaC9H5BrClNO
Molecular Weight258.50 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2C=O)Cl)Br
InChIInChI=1S/C9H5BrClNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H
InChIKeyAQDXHTMKGQSWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS 115666-39-2): A Strategic Halogenated Indole Building Block for Targeted Synthesis


5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS 115666-39-2) is a dihalogenated indole-3-carbaldehyde derivative characterized by the presence of bromine at the 5-position and chlorine at the 4-position of the indole ring [1]. This substitution pattern renders it a versatile and strategic building block in medicinal chemistry and organic synthesis. Its molecular formula is C9H5BrClNO, with a molecular weight of 258.50 g/mol and a computed XLogP3-AA of 2.8, indicating significant lipophilicity [1]. The compound serves as a key intermediate for constructing more complex molecular architectures through its reactive aldehyde group and sites for further functionalization via cross-coupling reactions [2].

Why 5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS 115666-39-2) Cannot Be Interchanged with Simple Analogs


The specific 4-chloro,5-bromo substitution pattern on the indole core is not a trivial modification; it dictates distinct reactivity and physicochemical properties that render generic substitution with other halogenated indole-3-carbaldehydes unsuccessful. The relative positions and electronic nature of the halogen atoms profoundly influence the compound's performance in key transformations, particularly in regioselective cross-coupling reactions [1]. Furthermore, this unique pattern can lead to differential biological activity, as seen in structure-activity relationship (SAR) studies where halogen position alters antimicrobial potency and target binding affinity [2]. Therefore, assuming functional interchangeability with other mono- or di-halogenated indole carbaldehydes, such as 4-chloroindole-3-carbaldehyde (CAS 876-72-2) or 5-bromoindole-3-carbaldehyde (CAS 877-03-2), can lead to synthetic failure or irreproducible biological results [1][2].

Quantitative Differentiation of 5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS 115666-39-2) from its Closest Analogs


Enhanced Lipophilicity and Altered Physicochemical Profile for CNS Drug Discovery

5-Bromo-4-chloro-1H-indole-3-carbaldehyde demonstrates a calculated XLogP3-AA of 2.8, which is significantly higher than that of its mono-halogenated analog, 4-chloro-1H-indole-3-carbaldehyde (CAS 876-72-2), which has a predicted XLogP3 of ~1.9 [1]. This increase in lipophilicity is a direct consequence of the additional bromine atom. In the context of medicinal chemistry, an XLogP in the range of 2-3 is often desirable for crossing the blood-brain barrier, suggesting this scaffold may be a better starting point for CNS-targeted programs compared to the less lipophilic 4-chloro analog [1].

Medicinal Chemistry Drug Discovery CNS Penetration

Increased Molecular Weight for Tunable Pharmacokinetic Properties

The target compound has a molecular weight (MW) of 258.50 g/mol, compared to 179.60 g/mol for the analog lacking a bromine atom, 4-chloro-1H-indole-3-carbaldehyde (CAS 876-72-2) [1]. This represents a substantial 44% increase in molecular mass. In drug discovery, a MW under 500 Da is a key parameter of Lipinski's Rule of Five for oral bioavailability. The addition of a bromine atom to a chloroindole scaffold allows medicinal chemists to fine-tune the MW of lead compounds, potentially altering their absorption, distribution, and clearance properties without a complete scaffold redesign [2].

Medicinal Chemistry Pharmacokinetics Lead Optimization

Differential Reactivity in Cross-Coupling Reactions: A Unique Halogen Pairing

The combination of a chlorine atom at the 4-position and a bromine atom at the 5-position provides a distinct reactivity profile for sequential, site-selective cross-coupling reactions. Bromine is generally more reactive than chlorine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [1]. This allows for the selective functionalization of the 5-position first, followed by subsequent modification at the 4-position using more forcing conditions or a different catalyst system. In contrast, a compound like 4-bromo-2-chloro-1H-indole-3-carbaldehyde (CAS 903130-82-5) would have a reversed reactivity profile due to the position of the bromine atom, leading to a different synthetic sequence [2]. This property is critical for the efficient synthesis of unsymmetrical, highly substituted indoles.

Organic Synthesis Cross-Coupling Regioselectivity

Potentiated Antimicrobial Activity Against MRSA via Halogen Synergy

Halogenated indole derivatives, specifically those with a 4-chloro,5-bromo substitution pattern, have been reported to exhibit enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). While data for the exact compound is not isolated, studies on structurally related halogenated indoles show Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA strains, a potency significantly greater than non-halogenated indole-3-carbaldehyde controls (MIC > 64 µg/mL) [1]. This suggests that the combination of chlorine and bromine at specific positions on the indole core contributes to a synergistic antimicrobial effect, making this compound a valuable scaffold for developing new anti-MRSA agents.

Antimicrobial MRSA Medicinal Chemistry

High-Value Procurement Scenarios for 5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS 115666-39-2)


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetration

Procure 5-bromo-4-chloro-1H-indole-3-carbaldehyde as a core scaffold when developing novel CNS therapeutics. Its computed XLogP of 2.8 (compared to ~1.9 for 4-chloro analogs) provides a more favorable starting point for achieving optimal blood-brain barrier permeability [1]. This can significantly reduce the number of synthetic iterations required to balance potency and brain exposure during lead optimization, accelerating early-stage drug discovery timelines [1].

Programmable Synthesis of Complex, Unsymmetrical Indoles

Leverage the unique halogen pairing (4-Cl, 5-Br) for sequential, site-selective cross-coupling reactions. The more reactive 5-bromo site can be selectively functionalized first (e.g., via Suzuki coupling), leaving the 4-chloro site available for a subsequent transformation. This strategy enables the efficient and programmable synthesis of complex, highly functionalized indole libraries that are difficult to access using regioisomeric starting materials [2].

Development of Novel Anti-MRSA Therapeutics

Initiate a medicinal chemistry campaign targeting drug-resistant bacterial infections. The dihalogenated indole scaffold is associated with potent antimicrobial activity against MRSA (MIC values as low as 0.25 µg/mL for close analogs), providing a promising starting point for hit-to-lead optimization. The aldehyde handle allows for rapid diversification to explore SAR and improve upon the initial potency [3].

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